molecular formula C16H20FNO3 B2725605 trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate CAS No. 1630906-41-0

trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate

Cat. No.: B2725605
CAS No.: 1630906-41-0
M. Wt: 293.338
InChI Key: APFGZZXOBITWER-AULYBMBSSA-N
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Description

trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate: is a chemical compound with the molecular formula C16H20FNO3 and a molecular weight of 293.33 g/mol . This compound is notable for its unique structure, which includes a cyclobutyl ring and a fluorobenzoyl group, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(4-fluorobenzoyl)cyclobutanone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its fluorobenzoyl group can be utilized in fluorine-19 nuclear magnetic resonance (NMR) studies to investigate molecular dynamics.

Medicine: It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 3-(4-chlorobenzoyl)cyclobutylcarbamate
  • tert-Butyl 3-(4-methylbenzoyl)cyclobutylcarbamate
  • tert-Butyl 3-(4-nitrobenzoyl)cyclobutylcarbamate

Comparison: Compared to its analogs, trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl N-[3-(4-fluorobenzoyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-13-8-11(9-13)14(19)10-4-6-12(17)7-5-10/h4-7,11,13H,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFGZZXOBITWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135096
Record name Carbamic acid, N-[trans-3-(4-fluorobenzoyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630906-41-0
Record name Carbamic acid, N-[trans-3-(4-fluorobenzoyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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